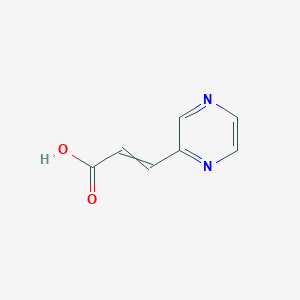

(2E)-3-(pyrazin-2-yl)prop-2-enoic acid

Description

(2E)-3-(Pyrazin-2-yl)prop-2-enoic acid is an α,β-unsaturated carboxylic acid derivative characterized by a pyrazine heterocyclic ring (six-membered with two nitrogen atoms at positions 1 and 4) attached to the β-carbon of the propenoic acid backbone. The E configuration denotes that the pyrazine substituent and carboxylic acid group are on opposite sides of the double bond, influencing its stereoelectronic properties and reactivity. While the provided evidence lacks direct data on its synthesis or applications, structural analogs suggest roles in hydrogen-bonded networks and supramolecular assemblies .

Properties

Molecular Formula |

C7H6N2O2 |

|---|---|

Molecular Weight |

150.13 g/mol |

IUPAC Name |

3-pyrazin-2-ylprop-2-enoic acid |

InChI |

InChI=1S/C7H6N2O2/c10-7(11)2-1-6-5-8-3-4-9-6/h1-5H,(H,10,11) |

InChI Key |

FQBJLSSHYOOFSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(pyrazin-2-yl)prop-2-enoic acid typically involves the reaction of pyrazine derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of pyrazine-2-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production methods for (2E)-3-(pyrazin-2-yl)prop-2-enoic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(pyrazin-2-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The pyrazine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid, while reduction could produce pyrazine-2-ylpropan-2-ol.

Scientific Research Applications

(2E)-3-(pyrazin-2-yl)prop-2-enoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(pyrazin-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The pyrazine ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to downstream effects on cellular processes, such as inflammation and microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with (2E)-3-(pyrazin-2-yl)prop-2-enoic acid, differing in heterocyclic rings, functional groups, or substituents. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Structural and Functional Comparison of Selected Compounds

*Estimated based on structural analogy to pyridazine derivative .

(2E)-3-(Pyridazin-3-yl)prop-2-enoic Acid

- Key Differences : Replaces the pyrazine ring with pyridazine (1,2-diazine), where nitrogen atoms are adjacent. This alters electronic properties, reducing symmetry and increasing dipole moments compared to pyrazine.

- Hydrogen Bonding: The carboxylic acid group enables strong donor-acceptor interactions, while pyridazine’s nitrogen atoms act as weaker acceptors than pyrazine due to reduced electron density .

- Applications : Likely less stable in acidic conditions than pyrazine derivatives due to pyridazine’s higher basicity.

(R)-2-Amino-3-(pyridin-3-yl)propanoic Acid

- Key Differences: Contains a pyridine ring (one nitrogen) and an amino acid backbone. The zwitterionic nature at physiological pH enhances water solubility, unlike the purely acidic target compound.

- Hydrogen Bonding: The amino and carboxylic acid groups form extensive 2D/3D networks, as seen in Etter’s graph-set analysis . This contrasts with the target compound’s reliance on COOH and pyrazine N for interactions.

(2E)-3-(2,4-Dichlorophenyl)prop-2-enehydrazide

- Key Differences : Substitutes the heterocycle with a chlorinated phenyl group and replaces COOH with a hydrazide (-CONHNH₂). The electron-withdrawing Cl atoms reduce solubility in polar solvents but enhance stability against oxidation.

- Hydrogen Bonding: Hydrazide’s NH groups provide additional donor sites, enabling unique supramolecular architectures compared to carboxylic acid derivatives.

Research Implications and Limitations

- Hydrogen Bonding : The target compound’s pyrazine ring and COOH group facilitate robust hydrogen-bonded frameworks, critical for crystal engineering . Pyridazine and pyridine analogs show distinct packing modes due to differences in N-atom positioning and electronic profiles.

- Data Gaps : The evidence provided lacks experimental data (e.g., pKa, solubility) for the target compound. Structural inferences rely on analogs and computational predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.